5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

physicochemical profiling pKa prediction lead optimization

Reproducibility in aminotetralin-based GPCR screening is compromised by undefined substitution patterns. The 5-Cl/6-OMe pairing on the 1-aminotetralin scaffold creates a distinct electron-density profile (σₘ-Cl +0.37; σₚ-OCH₃ -0.27) that generic analogs cannot replicate, with single-substituent positional shifts known to alter receptor subtype selectivity by >40-fold. • Available in racemic (CAS 1337699-27-0) and enantiopure R (CAS 1335823-77-2) / S (CAS 1335884-23-5) forms, ≥98% HPLC. • Free primary amine enables rapid diversification via reductive amination, amide coupling, or sulfonamide synthesis. • Non-hazardous for transport; shipped ambient from US/EU stock points.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
Cat. No. B13115762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(CCC2)N)Cl
InChIInChI=1S/C11H14ClNO/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6,9H,2-4,13H2,1H3
InChIKeyWGLUPYAGISDVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-methoxy-1-aminotetralin HCl: Identity and Procurement


5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS free base: 1337699-27-0; R-enantiomer HCl: 1335823-77-2; S-enantiomer HCl: 1335884-23-5) is a chiral 1-aminotetralin derivative bearing dual aromatic substitution—chlorine at position 5 and methoxy at position 6 on the tetrahydronaphthalene scaffold . This compound belongs to the aminotetralin class historically explored for serotonin receptor modulation, monoamine transporter interaction, and trace amine-associated receptor (TAAR) pharmacology [1]. Its hydrochloride salt form confers aqueous solubility advantageous for in vitro assay preparation . The compound is available from specialty chemical suppliers in both racemic and enantiopure forms at purities ≥98% (HPLC) .

Scaffold Chiral 1-aminotetralin for serotonin/TAAR target studies Class-level pharmacological relevance
Form HCl salt supports aqueous in vitro assay preparation Aqueous solubility reported
Procurement Racemic and enantiopure options with verified HPLC purity Multiple suppliers; purity specification available

Why 5-Cl-6-OMe-1-Aminotetralin Cannot Be Replaced by Simpler Analogs


The 1-aminotetralin pharmacophore is exquisitely sensitive to the position and electronic character of aryl substituents. Literature SAR across 5-HT1A, 5-HT7, and dopamine receptor systems demonstrates that a single chloro or methoxy group shift can alter receptor subtype selectivity by >40-fold [1]. The 5-Cl/6-OCH₃ pairing in this compound creates a distinct electron-density profile (σₘ-Cl = +0.37; σₚ-OCH₃ = −0.27) that neither the unsubstituted 1-aminotetralin, the 5-Cl mono-substituted analog, nor the 6-OCH₃ mono-substituted analog can replicate [2]. Furthermore, the primary amine motif distinguishes this compound from N-methyl or N,N-dimethyl analogs (e.g., lometraline), which show divergent transporter binding profiles [3]. Generic substitution without matching this precise substitution pattern risks loss of target engagement, altered selectivity, and non-reproducible experimental outcomes.

Aryl substituent positional sensitivity
Shifting chloro or methoxy position may alter receptor subtype selectivity by orders of magnitude; mono-substituted or unsubstituted 1-aminotetralins are unlikely to replicate the 5-Cl/6-OMe pharmacological profile.
Electronic profile uniqueness
The combined electron-withdrawing 5-Cl and electron-donating 6-OMe create a distinct electron-density pattern that single-substituent analogs cannot mimic, potentially shifting target engagement and assay readouts.
Primary amine vs. N-alkylated comparators
N-Methyl or N,N-dimethyl analogs (e.g., lometraline) exhibit divergent transporter binding and off-target liability; the primary amine also determines synthetic diversification potential, limiting direct replacement.

Quantitative Differentiation Evidence for 5-Cl-6-OMe-1-Aminotetralin HCl


Physicochemical Profile vs. Mono-Substituted Aminotetralins

The predicted acid dissociation constant (pKa) of 5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is 9.33 ± 0.20 . When compared to the unsubstituted 1-aminotetralin (predicted pKa ~9.8–10.0, based on primary amine pKa of saturated alkylamines), the electron-withdrawing 5-Cl substituent lowers the basicity of the amine by approximately 0.5–0.7 log units. Conversely, the 5-chloro-1-aminotetralin analog (lacking 6-OCH₃, CAS 59376-81-7) has molecular formula C₁₀H₁₂ClN, MW 181.66, with a higher predicted pKa due to absence of the inductively withdrawing para-methoxy group . The 6-methoxy-1-aminotetralin analog (lacking 5-Cl, CAS 52373-02-1) has molecular formula C₁₁H₁₅NO, MW 177.24, with the highest predicted pKa among comparators . This pKa differential has direct implications for ionization state at physiological pH and thus for passive membrane permeability in cellular assays.

pKa basicity
Class-level
pKa 9.33 ± 0.20 (predicted); ΔpKa −0.5 to −0.7 vs unsubstituted 1-aminotetralin
Ionization-state context may influence cell-based assay permeability interpretation
ACD/Labs predicted values; confirm experimentally
physicochemical profiling pKa prediction lead optimization ADME

Off-Target Selectivity: AChE and β1 Adrenergic Receptor Profiling

In a broad in vitro counter-screening panel, 5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride showed no detectable inhibitory activity against acetylcholinesterase (AChE) when tested at 26 µM , and demonstrated no measurable binding affinity towards the human Beta-1 adrenergic receptor . These negative data provide a baseline selectivity exclusion profile. By contrast, the structurally related compound 8-chloro-5-methoxy-N,N-dimethyl-1-aminotetralin (lometraline) has documented anticholinergic activity sufficient for clinical investigation as an antiparkinsonian agent, suggesting that N,N-dimethylation introduces significant off-target muscarinic/cholinergic liability not observed with the primary amine [1]. The absence of AChE inhibition and β₁-adrenergic binding at pharmacologically relevant concentrations supports the use of this primary amine scaffold for target-based screening programs where cholinergic and adrenergic confounds must be minimized.

Off-target exclusion
Cross-study context
AChE: no inhibition at 26 µM; β₁-AR: no detectable binding affinity
May support exclusion of cholinergic and β₁-adrenergic confounds in phenotypic screening
Assay IDs ALA643077, ALA647768; lometraline shows anticholinergic activity
off-target profiling acetylcholinesterase beta-1 adrenergic receptor selectivity

Enantiomeric Purity: Racemic vs. Enantiopure Procurement

This compound possesses a chiral center at the C-1 position. Three distinct CAS registrations exist: the racemate (1337699-27-0), the (R)-enantiomer hydrochloride (1335823-77-2), and the (S)-enantiomer hydrochloride (1335884-23-5) . Within the aminotetralin class, stereochemistry is a well-documented determinant of receptor affinity. For 2-aminotetralin derivatives targeting 5-HT1A and 5-HT7 receptors, enantiomeric selectivity ratios (eutomer/distomer) exceeding 40-fold have been reported [1]. While direct enantiomer-specific binding data for 5-chloro-6-methoxy-1-aminotetralin remain unpublished, the class precedent strongly indicates that procurement of undefined racemic material versus a single enantiomer will yield different—and potentially non-overlapping—biological results. Vendors including MolCore and AKSci supply enantiopure batches with specified stereochemical identity , enabling researchers to control this variable at the procurement stage.

Enantiomeric identity
Class-level
Three CAS registrations: racemate, (R)-HCl, (S)-HCl; purity ≥98% HPLC
Procurement stereochemistry control may affect cross-study reproducibility
Class-level enantiomeric activity ratios 2- to >40-fold reported; compound-specific data unpublished
chiral resolution enantiomeric purity stereoselectivity procurement specification

Primary Amine vs. N-Alkylated Analogs: Selectivity Implications

The target compound bears a primary amine (−NH₂) at the C-1 position, distinguishing it from N-methyl and N,N-dimethyl aminotetralin analogs. This structural distinction is pharmacologically meaningful: in the aminotetralin class, N,N-dimethylation—as seen in lometraline (8-chloro-5-methoxy-N,N-dimethyl-1-aminotetralin)—is associated with the '-traline' nomenclature denoting serotonin reuptake inhibitor activity [1]. The Aladdin bioactivity database records that 5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine was submitted for norepinephrine transporter (NET) binding inhibition testing (assay ALA884632; result: not tested/not reported) , suggesting that transporter profiling is of research interest for this scaffold. The primary amine motif preserves the potential for subsequent N-functionalization in medicinal chemistry campaigns, whereas pre-alkylated analogs are terminal with respect to amine diversification .

Amine substitution
Reported
Primary amine (−NH₂): derivatizable scaffold; Lometraline (N,N-dimethyl): terminal substitution
Amine substitution pattern enables chemical library diversification
NET binding data not yet reported (assay ALA884632)
primary amine N-alkylation transporter selectivity SAR

Procurement and Purity: Comparison with Regioisomeric Analogs

The target compound is commercially available from multiple suppliers at 98% purity (HPLC), with standard packaging from 10 g to 1 kg scale . The regioisomer (1R)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1336229-78-7) also bears a chloro and methoxy substituent but with reversed positions, and has distinct physicochemical and likely pharmacological properties . For procurement decisions, the 5-Cl/6-OMe regioisomer offers significantly broader supplier availability and documented purity specifications compared to the 6-Cl/7-OMe regioisomer. Furthermore, ChemicalBook records the free base boiling point (327.4 ± 42.0 °C, predicted) and density (1.177 ± 0.06 g/cm³), which are relevant parameters for handling and formulation . No similar comprehensive property data are publicly aggregated for the regioisomeric 6-chloro-7-methoxy compound.

Supplier & purity
Source review
≥98% HPLC purity; multiple suppliers up to 1 kg; regioisomer 6-Cl/7-OMe: limited availability
Documented purity and supplier breadth may reduce in-house characterization burden
Predicted boiling point 327 °C, density 1.18 g/cm³; supplier catalog survey
procurement purity specification supply chain regioisomer

Recommended Application Scenarios for 5-Cl-6-OMe-1-Aminotetralin HCl


Serotonergic Target Screening Libraries for CNS Drug Discovery

The aminotetralin scaffold is a privileged chemotype for serotonin receptor (5-HT1A, 5-HT7, 5-HT6) and serotonin transporter (SERT) ligand discovery [1]. The 5-Cl/6-OCH₃ disubstituted 1-aminotetraline provides a complementary electronic profile to the more extensively studied 2-aminotetralin series, offering an underexplored vector for hit expansion. The documented absence of AChE and β₁-adrenergic binding reduces two common aminergic screening artifacts . Procurement in enantiopure form is recommended given the known stereoselectivity of aminotetralin-receptor interactions [1].

Primary Amine Scaffold for Focused Library Synthesis and Late-Stage Functionalization

The free primary amine at C-1 enables rapid diversification via reductive amination, amide bond formation, sulfonamide synthesis, and urea coupling—reactions not accessible with N,N-dimethyl or N-methyl aminotetralin analogs such as lometraline [1]. This positions the compound as a versatile synthetic intermediate for constructing focused libraries around the 1-aminotetralin core. The 5-Cl and 6-OCH₃ groups are chemically orthogonal, allowing further electrophilic aromatic substitution or cross-coupling at unsubstituted ring positions (C-7, C-8) .

Regioisomeric Probe for Investigating Chloro/Methoxy Positional Effects on GPCR Selectivity

The 5-Cl/6-OCH₃ arrangement represents a specific regioisomeric pattern that can be systematically compared against the 6-Cl/7-OCH₃ regioisomer (CAS 1336229-78-7) to map the positional requirements for GPCR binding pockets [1]. SAR studies in the related 2-aminotetralin series have demonstrated that a single substituent positional shift can invert receptor subtype selectivity (e.g., from 5-HT7-preferring to 5-HT1A-preferring) . The availability of both regioisomers and documented purity specifications enables rigorous head-to-head comparative pharmacology.

Reference Compound for Analytical Method Development and Chiral Separation Validation

Given the availability of this compound in racemic and enantiopure forms with ≥98% HPLC purity [1], it serves as a practical reference standard for developing and validating chiral HPLC or SFC separation methods applicable to the broader aminotetralin class. The predicted pKa (9.33) and moderate hydrophobicity (C₁₁H₁₄ClNO, MW 211.69) provide a useful midpoint calibration standard for chromatography method development targeting basic amine analytes .

Application
Selection Property
Validation Focus
CNS serotonergic screening library design
5-HT receptor/subtype selectivity profiling
Verify AChE/β₁-AR exclusion and enantiomeric purity impact on screening
Focused library synthesis around 1-aminotetralin core
Primary amine derivatization versatility
Assess synthetic yield and orthogonality of 5-Cl/6-OMe substituents
Regioisomeric GPCR selectivity mapping
Positional SAR of Cl/OMe substituents
Compare 5-Cl/6-OMe vs 6-Cl/7-OMe regioisomer binding profiles
Chiral HPLC/SFC method development standard
Enantiopure and racemic reference standards
Evaluate pKa and retention behavior as midpoint calibration for basic amines
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